molecular formula C23H17BrClFN4OS B11669779 N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B11669779
M. Wt: 531.8 g/mol
InChI Key: LYBKBLMOTFMMJL-KKMKTNMSSA-N
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Description

This compound is a Schiff base hydrazide derivative featuring a benzimidazole core substituted with a 2-chlorobenzyl group at the N1 position and a sulfanyl-acetohydrazide moiety at C2. The (E)-configured imine linkage connects the benzimidazole system to a 5-bromo-2-fluorophenyl group. Its synthesis likely involves condensation of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide with 5-bromo-2-fluorobenzaldehyde under acidic or catalytic conditions, analogous to methods used for related hydrazones (e.g., ethanol reflux with glacial acetic acid) .

Properties

Molecular Formula

C23H17BrClFN4OS

Molecular Weight

531.8 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H17BrClFN4OS/c24-17-9-10-19(26)16(11-17)12-27-29-22(31)14-32-23-28-20-7-3-4-8-21(20)30(23)13-15-5-1-2-6-18(15)25/h1-12H,13-14H2,(H,29,31)/b27-12+

InChI Key

LYBKBLMOTFMMJL-KKMKTNMSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C(C=CC(=C4)Br)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with a thiol compound.

    Hydrazide Formation: The hydrazide group is formed by reacting the intermediate compound with hydrazine or a hydrazine derivative.

    Final Condensation: The final step involves the condensation of the hydrazide derivative with 5-bromo-2-fluorobenzaldehyde under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds similar to N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide exhibit significant antimicrobial properties. For instance, studies on related benzimidazole derivatives have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of synthesized benzimidazole derivatives reported that certain compounds demonstrated Minimum Inhibitory Concentrations (MIC) as low as 5.19 µM against Staphylococcus aureus and other pathogens . This suggests that the compound may possess similar or enhanced antimicrobial properties, warranting further investigation.

Anticancer Potential

The anticancer activity of this compound is another area of significant interest. Compounds containing benzimidazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation.

Case Study: Anticancer Screening

In a related study, benzimidazole-based compounds were screened against various cancer cell lines, including MCF7 (breast cancer). Results indicated that specific derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting superior potency . The structural features of the compound may contribute to its ability to interact with cellular targets involved in cancer progression.

Synthesis and Molecular Modeling

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. Molecular modeling studies can provide insights into the binding affinities and interactions of this compound with biological targets, aiding in the optimization of its pharmacological profile.

Synthesis Overview

  • Starting Materials : Identification of suitable precursors for the synthesis.
  • Reaction Conditions : Optimization of temperature, solvent, and catalysts for maximum yield.
  • Purification : Techniques such as recrystallization or chromatography to obtain pure compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzimidazole ring may play a crucial role in binding to biological targets, while the halogenated aromatic rings and sulfanyl group may contribute to its overall activity.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., F, Br) enhance stability and influence hydrogen-bonding interactions, as seen in the trans conformation of the C=N bond in crystal structures .
  • Substituent polarity : The 2-fluoro group in the target compound may improve membrane permeability compared to hydroxyl or methoxy analogs, which engage in stronger hydrogen bonding .
2.2 Pharmacological Activity Comparisons
  • Anti-inflammatory activity : Benzimidazole derivatives with sulfanyl-acetohydrazide moieties (e.g., compound 11h in ) showed moderate activity in carrageenan-induced edema models, suggesting the target compound may share similar mechanisms .
  • Antiplatelet/anticoagulant effects : Triazole hydrazones (e.g., ZE-4b, ZE-5a) with sulfanyl-acetohydrazide groups prolonged bleeding time in mice, indicating structural motifs critical for targeting coagulation pathways .
2.3 Crystallographic and Conformational Differences
  • unmeasured in the target compound) .
  • Crystal packing : Intramolecular hydrogen bonds (N–H···O, O–H···N) stabilize analogs like N'-[(E)-1-(5-bromo-2-hydroxyphenyl)ethylidene]-2-chlorobenzohydrazide, whereas fluorine’s smaller size may alter intermolecular interactions in the target compound .

Biological Activity

N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique chemical structure, is part of a broader class of benzimidazole derivatives known for their diverse pharmacological properties.

Chemical Structure

The molecular formula of the compound is C24H18BrClFN5OSC_{24}H_{18}BrClFN_5OS. Its structural representation can be summarized as follows:

  • SMILES Notation : CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)F)C4=CC=C(C=C4)Cl
  • IUPAC Name : this compound

Biological Activity Overview

Benzimidazole derivatives, including the compound in focus, have demonstrated a wide range of biological activities. These include:

  • Antimicrobial Activity : Studies have shown that compounds with benzimidazole scaffolds exhibit significant antibacterial and antifungal properties. For instance, derivatives have been reported to possess activity against Gram-positive and Gram-negative bacteria, with some showing minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin and norfloxacin .
  • Anticancer Properties : Benzimidazole derivatives are also being investigated for their anticancer potential. Research indicates that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and growth .
  • Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of benzimidazole derivatives, suggesting their potential use in treating inflammatory diseases. The compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • Antimicrobial Efficacy :
    • A study evaluated a series of benzimidazole-based compounds against various bacterial strains, revealing that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 5 to 50 µg/ml, indicating promising therapeutic potential .
  • Anticancer Activity :
    • In vitro studies on benzimidazole analogs demonstrated significant cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), with IC50 values indicating effective concentration levels required to inhibit cell growth. The study suggested that these compounds could be further developed as anticancer agents .
  • Anti-inflammatory Studies :
    • A recent investigation into the anti-inflammatory effects of benzimidazole derivatives showed that they could significantly reduce the production of nitric oxide in activated macrophages, highlighting their potential role in managing inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural FeatureBiological Activity
Benzimidazole CoreAntimicrobial, Anticancer
Halogen Substituents (Br, Cl)Enhanced potency against pathogens
Sulfanyl GroupPotential anti-inflammatory effects

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